Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate
Overview
Description
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is known for its unique structural properties and potential applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a tetrahydroisoquinoline core with a methyl ester group at the 6th position.
Scientific Research Applications
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Safety and Hazards
Mechanism of Action
Mode of Action
It is suggested that the compound may interact with its targets through a variety of mechanisms . .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
It is suggested that the compound may have some neurotoxic effects .
Action Environment
Like many other compounds, its action and efficacy may be influenced by factors such as temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate interacts with various enzymes, proteins, and other biomolecules. It is known to have a unique and complex mechanism of neuroprotection in various neurodegenerative illnesses of the central nervous system
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects of this compound are still being researched.
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms are still being studied.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels . The specifics of these interactions and effects are still being researched.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine to form the tetrahydroisoquinoline core. The methyl ester group can be introduced through esterification reactions using methanol and appropriate catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into fully saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions at the nitrogen atom or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include quinoline derivatives, fully saturated tetrahydroisoquinolines, and various substituted isoquinolines .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties.
Salsolinol: A neurotoxic compound with structural similarities.
Higenamine: Exhibits both neuroprotective and neurorestorative actions.
Uniqueness
Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)9-2-3-10-7-12-5-4-8(10)6-9/h2-3,6,12H,4-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGFDECCVRJKHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(CNCC2)C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652386 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185057-00-5 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-6-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.